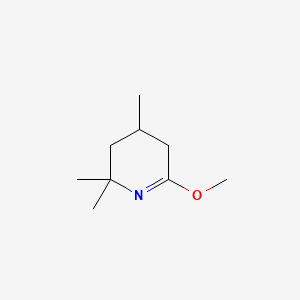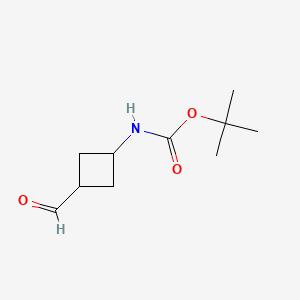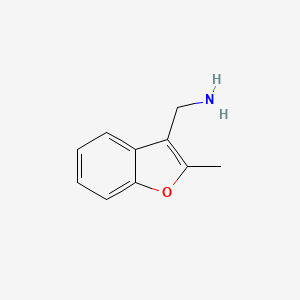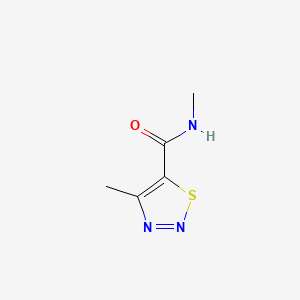![molecular formula C7H3NS B573951 8-thia-3-azatricyclo[4.3.0.02,4]nona-1(9),2,4,6-tetraene CAS No. 161382-87-2](/img/structure/B573951.png)
8-thia-3-azatricyclo[4.3.0.02,4]nona-1(9),2,4,6-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene is a heterocyclic compound with a unique structure that combines a thiophene ring with a cyclopentane and an azirene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene typically involves the cyclization of thiophene derivatives. One common method includes the reaction of thiophene-2-carboxamides with formic acid, which leads to the formation of the desired compound . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods: While specific industrial production methods for Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Scientific Research Applications
Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of cyclic nucleotides . The compound forms hydrogen bonds and aromatic interactions with key residues in the enzyme’s active site, leading to its inhibitory effect .
Comparison with Similar Compounds
Cyclopenta[1,2-b4,3-b’]dithiophene: A compound with a similar structure but with sulfur atoms in the five-membered rings.
Dithieno[2,3-b3’,2’-d]heterole: Another related compound with a fused thiophene structure.
Uniqueness: Thieno[3’,4’:3,4]cyclopenta[1,2-b]azirene is unique due to its combination of a thiophene ring with a cyclopentane and an azirene ring. This unique structure imparts distinct electronic properties, making it valuable for applications in organic electronics and medicinal chemistry.
Properties
CAS No. |
161382-87-2 |
|---|---|
Molecular Formula |
C7H3NS |
Molecular Weight |
133.168 |
InChI |
InChI=1S/C7H3NS/c1-4-2-9-3-5(4)7-6(1)8-7/h1-3H |
InChI Key |
GZRFZGACGLXLMR-UHFFFAOYSA-N |
SMILES |
C1=C2C(=N2)C3=CSC=C31 |
Synonyms |
Thieno[3,4:3,4]cyclopent[1,2-b]azirine (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[cyclobutane-1,3-tetracyclo[3.3.1.02,4.06,8]nonane] (9CI)](/img/new.no-structure.jpg)

![6-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573871.png)
![4-[[4-[4-[[4-(dimethylamino)phenyl]diazenyl]-3-methylnaphthalen-1-yl]-2-methylnaphthalen-1-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B573872.png)


![3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B573879.png)

![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N-{4-[4,4-bis(4-methylphenyl)buta-1,3-dien-1-yl]phenyl}-N-(4-methoxyphenyl)aniline](/img/structure/B573883.png)
![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-8-amine](/img/structure/B573884.png)


